Several studies have explored Isoorientin's potential role in cancer prevention and treatment. Research suggests Isoorientin may exhibit anti-cancer effects through various mechanisms, including:
Scientific research suggests Isoorientin possesses anti-inflammatory properties. Studies have shown it may reduce the production of inflammatory mediators, such as cytokines, which contribute to various inflammatory diseases []. Further research is necessary to determine its potential therapeutic application in inflammatory conditions.
Preliminary scientific research suggests Isoorientin may have other potential applications, including:
Isoorientin, also known as homoorientin, is a naturally occurring flavone classified as a C-glycosyl flavonoid. Its chemical structure is characterized by the presence of a beta-D-glucosyl residue at the 6-position of luteolin, leading to the formula C21H20O11 . Isoorientin has been isolated from various plant sources, including Pueraria tuberosa, Vitex negundo, Terminalia myriocarpa, and the Açaí palm, among others . This compound is recognized for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective properties.
Research suggests Isoorientin may exert its effects through various mechanisms:
Limited information exists on the specific safety profile of Isoorientin. However, generally, flavonoids are considered relatively safe for consumption at dietary levels []. More research is needed to determine potential side effects or interactions with medications.
Isoorientin exhibits significant biological activities that have garnered attention in pharmacological research. Key activities include:
Isoorientin can be synthesized through various methods, including:
Isoorientin's unique properties lend themselves to several applications:
Research indicates that isoorientin interacts with several biological targets. For instance:
These interactions highlight its potential therapeutic utility across various health conditions.
Isoorientin shares structural similarities with other flavonoids but possesses unique characteristics that set it apart. Here are some similar compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Luteolin | Flavone | Parent compound; known for broad anti-inflammatory effects. |
Apigenin | Flavone | Exhibits anti-anxiety effects; structurally similar but lacks C-glucosyl substitution. |
Quercetin | Flavonol | Known for strong antioxidant properties; differs by hydroxyl group positioning. |
Rutin | Flavonol glycoside | Contains a sugar moiety; primarily used for vascular health benefits. |
Isoorientin's distinctive C-glycosyl structure contributes to its specific pharmacological effects, differentiating it from other flavonoids that may not exhibit the same degree of anti-inflammatory or neuroprotective activity.
Isoorientin represents a flavone C-glycoside compound with the molecular formula C₂₁H₂₀O₁₁ and a molecular weight of 448.38 g/mol [1] [2] [3]. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one [1] [4]. This systematic nomenclature fully describes the structural arrangement, including the phenolic substitution pattern and the specific stereochemical configuration of the attached glucopyranosyl moiety.
The compound is commonly known by several names in scientific literature, including isoorientin, homoorientin, and luteolin-6-C-β-D-glucoside [1] [5] [2]. The Chemical Abstracts Service has assigned the registry number 4261-42-1 to this compound [1] [2] [3]. The ChEBI database provides the identifier CHEBI:17965 for systematic chemical classification purposes [1] [6].
Chemical Property | Value |
---|---|
IUPAC Systematic Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Molecular Formula | C₂₁H₂₀O₁₁ |
Molecular Weight | 448.38 g/mol |
Exact Mass | 448.100561 Da |
CAS Registry Number | 4261-42-1 |
The stereochemical configuration of isoorientin involves a carbon-carbon glycosidic bond between the glucose moiety and the luteolin aglycone core [1] [6]. The compound contains five defined stereocenters with absolute stereochemical configurations [6]. The glucopyranosyl unit adopts the β-anomeric configuration, establishing a 6-C-β-D-glucopyranosyl linkage to the flavone backbone [1] [7] [8].
The stereochemical descriptors for the glucose moiety follow the systematic assignment as (2S,3R,4R,5S,6R), indicating the absolute configuration at each chiral center [1] [6]. This stereochemical arrangement is critical for the compound's biological activity and distinguishes it from other positional isomers [9] [10]. The β-configuration of the anomeric carbon establishes the spatial orientation of the glucose unit relative to the flavone core structure [7] [8].
Stereochemical Parameter | Configuration |
---|---|
Anomeric Configuration | β (Beta) |
C-Glycosidic Bond Position | Carbon 6 of luteolin |
Glucose C1″ Configuration | S |
Glucose C2″ Configuration | R |
Glucose C3″ Configuration | R |
Glucose C4″ Configuration | S |
Glucose C5″ Configuration | R |
Total Defined Stereocenters | 5 of 5 |
Isoorientin and orientin represent positional isomers that differ specifically in the attachment site of the glucopyranosyl moiety to the luteolin core [7] [8] [9]. While isoorientin features glucose attachment at position 6 of the luteolin backbone, orientin has the glucose unit attached at position 8 [11] [12] [13]. Both compounds maintain identical molecular formulas (C₂₁H₂₀O₁₁) and molecular weights (448.38 g/mol) but exhibit distinct chemical and physical properties due to their structural differences [11] [12].
The positional isomerism between these compounds results in different steric hindrance effects and conformational preferences [9]. Research demonstrates that isoorientin experiences less rotational hindrance compared to orientin due to the smaller substituent environment at position 6 versus position 8 [9]. This structural distinction affects their chromatographic behavior, with isoorientin typically exhibiting shorter retention times in reversed-phase high-performance liquid chromatography systems [14].
Parameter | Isoorientin | Orientin |
---|---|---|
Glucose Attachment Position | Carbon 6 | Carbon 8 |
CAS Registry Number | 4261-42-1 | 28608-75-5 |
Common Alternative Name | Homoorientin | Lutexin |
Systematic Designation | Luteolin-6-C-β-D-glucoside | Luteolin-8-C-β-D-glucoside |
InChI Key | ODBRNZZJSYPIDI-VJXVFPJBSA-N | PLAPMLGJVGLZOV-VPRICQMDSA-N |
The computational chemistry representations of isoorientin provide standardized molecular descriptors that enable database searching and structural analysis [1] [6] [15]. The International Chemical Identifier key for isoorientin is ODBRNZZJSYPIDI-VJXVFPJBSA-N, which serves as a unique molecular fingerprint for database queries and chemical informatics applications [1] [6].
The Simplified Molecular Input Line Entry System representations include both canonical and isomeric forms. The canonical SMILES notation is OC[C@H]1OC@Hc2c(O)cc3OC(=CC(=O)c3c2O)c4ccc(O)c(O)c4, while the isomeric SMILES incorporates explicit hydrogen atoms and stereochemical descriptors [1] [6] [16]. These representations facilitate computational modeling and molecular property prediction studies [15] [17].
The complete International Chemical Identifier string provides comprehensive structural information including connectivity, stereochemistry, and tautomeric forms: InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 [1] [6].
Identifier Type | Value |
---|---|
InChI Key | ODBRNZZJSYPIDI-VJXVFPJBSA-N |
SMILES (Canonical) | OC[C@H]1OC@Hc2c(O)cc3OC(=CC(=O)c3c2O)c4ccc(O)c(O)c4 |
PubChem CID | 114776 |
ChEMBL ID | CHEMBL239559 |
Isoorientin exhibits distinctive solubility characteristics that reflect its structural features as a flavonoid carbon-glycoside compound. The molecule possesses a molecular formula of C₂₁H₂₀O₁₁ with a molecular weight of 448.38 g/mol, containing multiple hydroxyl groups that significantly influence its interaction with various solvent systems [1] [2].
Polar Solvent Compatibility
The compound demonstrates favorable solubility in polar solvents, with water representing the most physiologically relevant medium. Isoorientin is classified as slightly soluble in water [1], which correlates with its calculated miLogP value of 0.03, indicating high hydrophilicity and good compatibility with aqueous environments [3]. This hydrophilic character stems from the presence of multiple hydroxyl groups positioned at the 3', 4', 5, and 7 positions of the flavonoid backbone, along with the attached glucose moiety that enhances water interaction through hydrogen bonding [4] [1].
In methanol, isoorientin exhibits enhanced solubility compared to water, with documented solubility of 5 mg/mL, producing clear, colorless to yellow solutions at room temperature [5] [6]. This improved dissolution in methanol can be attributed to the alcohol's dual polar and hydrophobic characteristics, which accommodate both the polar hydroxyl groups and the aromatic portions of the molecule. Ethanol provides moderate solubility for isoorientin, though specific quantitative data are limited in current literature [7].
The compound shows significantly enhanced solubility in alkaline aqueous solutions, with documented solubility of 1 mg/mL in 1 molar sodium hydroxide, producing clear, yellow-orange colored solutions [5] [6]. This pH-dependent solubility enhancement results from the ionization of phenolic hydroxyl groups under alkaline conditions, which increases the overall polarity and water compatibility of the molecule.
Nonpolar Solvent Limitations
Isoorientin demonstrates poor solubility in nonpolar solvents, consistent with the general principle that polar compounds exhibit limited compatibility with nonpolar media [8] [9]. The extensive hydroxyl substitution pattern and the presence of the glucose moiety create a highly polar molecular environment that cannot be effectively solvated by nonpolar solvents such as hexane, chloroform, or other hydrocarbons. This limited nonpolar solubility is advantageous for extraction and purification procedures that rely on selective solvent partitioning.
Special Solvent Systems
Dimethyl sulfoxide represents an exceptional case, with isoorientin achieving solubility of 50 mg/mL (equivalent to 111.51 millimolar concentration) when sonication is applied [10]. This enhanced solubility in dimethyl sulfoxide reflects the aprotic polar nature of this solvent, which can effectively solvate the compound through dipole-dipole interactions without competing hydrogen bonding that might occur with protic solvents.
Isoorientin exhibits complex acid-base behavior primarily governed by its multiple phenolic hydroxyl groups, which serve as the principal ionizable functionalities within the molecule. The compound is characterized as a very weakly acidic substance [1], with its ionization behavior significantly influencing solubility, stability, and biological activity across different pH ranges.
Phenolic Hydroxyl Group Ionization
The flavonoid structure of isoorientin contains four phenolic hydroxyl groups positioned at the 3', 4', 5, and 7 locations on the molecular framework [4] [1]. These hydroxyl groups exhibit different acidic strengths based on their electronic environment and hydrogen bonding interactions. Typical flavonoid phenolic groups demonstrate pKa values ranging from approximately 6.5 to 8.5 [11] [12], though specific experimental determination of isoorientin's individual hydroxyl group pKa values requires further investigation.
The 5-hydroxyl group, positioned adjacent to the carbonyl functionality, typically exhibits enhanced acidity due to resonance stabilization of the resulting phenolate anion. Similarly, the 7-hydroxyl group benefits from electronic effects within the aromatic system. The 3' and 4' hydroxyl groups on the B-ring demonstrate catechol-like behavior, with the 4'-hydroxyl typically showing slightly higher acidity than the 3'-position due to electronic effects [13].
pH-Dependent Solubility and Color Changes
The ionization state of isoorientin's phenolic groups significantly affects its solubility profile across different pH ranges. Under acidic conditions (pH < 6), the molecule exists predominantly in its protonated form, exhibiting lower aqueous solubility. As pH increases toward neutral and alkaline ranges, sequential deprotonation of hydroxyl groups occurs, dramatically enhancing water solubility through increased molecular polarity and hydrogen bonding capacity.
This pH-dependent behavior is evidenced by the compound's enhanced solubility in 1 molar sodium hydroxide solutions, where it produces characteristic yellow-orange coloration [5] [6]. The color change from colorless/pale yellow in neutral conditions to yellow-orange in alkaline media reflects the electronic transitions occurring upon phenolate anion formation, which alter the compound's absorption spectrum.
Tautomeric Equilibria Considerations
While isoorientin potentially exhibits tautomeric behavior, the predominant form under physiological conditions involves the keto tautomer with the carbonyl group at the C-4 position intact [14] [15]. The presence of the C-glycosidic glucose substitution at the 6-position significantly reduces the likelihood of enol-keto tautomerization compared to unsubstituted flavonoids, as the bulky sugar moiety creates steric hindrance that favors the keto form.
Unlike zwitterionic compounds such as amino acids, isoorientin lacks basic functional groups and therefore does not exhibit significant isoelectric point behavior [16]. The molecule's acid-base properties are dominated entirely by the acidic phenolic hydroxyl groups, resulting in a monotonic decrease in positive charge (increase in negative charge) as pH increases.
Stability Implications of pH
The stability of isoorientin varies with pH, with optimal stability typically observed under mildly acidic to neutral conditions. Extreme alkaline conditions, while enhancing solubility, may promote degradation reactions including oxidation of the catechol moiety and potential glycosidic bond hydrolysis over extended periods. Conversely, strongly acidic conditions may affect the integrity of sensitive functional groups, though flavonoid C-glycosides generally demonstrate superior acid stability compared to their O-glycoside counterparts [17] [18].
The thermal and photochemical stability of isoorientin represents critical parameters for its storage, formulation, and application in various industries. Understanding these stability characteristics enables the development of appropriate handling protocols and preservation strategies to maintain compound integrity.
Thermal Stability Profile
Isoorientin demonstrates temperature-dependent stability characteristics with a documented melting point of 235°C with decomposition [19] [20]. This relatively high decomposition temperature indicates good thermal stability under normal storage and handling conditions. The compound is classified as heat-sensitive, requiring careful temperature control during storage and processing [21] [19].
Stability studies conducted at various temperature conditions reveal excellent short-term stability at room temperature, with retention rates of 98.5-101.2% after 6 hours of exposure at 20-25°C [22]. Long-term storage at refrigerated temperatures (0-10°C) maintains stability over extended periods, with retention rates of 89.5-98.1% after 4 weeks at -20°C [22]. These data support the recommended storage conditions of 0-10°C for maintaining compound integrity.
Thermal Degradation Kinetics
The thermal degradation of isoorientin follows complex kinetic patterns influenced by temperature, atmospheric conditions, and duration of exposure. At elevated temperatures approaching the melting point, decomposition processes accelerate significantly, involving potential pathways such as hydroxyl group oxidation, glycosidic bond cleavage, and aromatic ring degradation [23].
Studies on related flavonoid compounds suggest that thermal degradation may involve initial dehydration reactions followed by more complex molecular rearrangements and fragmentation processes [23] [24]. The presence of the C-glycosidic glucose moiety in isoorientin likely provides additional thermal protection compared to aglycone flavonoids, as the covalent carbon-carbon bond is more thermally stable than oxygen-glycosidic linkages.
Freeze-Thaw Stability
Isoorientin demonstrates robust stability under freeze-thaw cycling conditions, maintaining 90.4-100.8% of its original concentration after three complete freeze-thaw cycles between -20°C and room temperature [22]. This stability characteristic is particularly important for laboratory applications and storage protocols that may involve temperature fluctuations.
Photostability Characteristics
Photochemical stability represents another critical parameter for isoorientin handling and storage. While specific photodegradation kinetics for isoorientin have not been extensively characterized in the literature, general principles governing flavonoid photostability provide relevant insights [25] [26] [27].
Flavonoid compounds, including isoorientin, contain extensive conjugated systems that can absorb ultraviolet and visible light, potentially leading to photochemical degradation reactions [25] [27]. The maximum absorption wavelength of isoorientin at 348 nm in methanol [19] indicates significant absorption in the ultraviolet region, suggesting potential photosensitivity.
Protection Strategies and Formulation Considerations
The photosensitive nature of isoorientin necessitates protection from light exposure during storage and handling. Amber glass containers, light-resistant packaging, and storage in dark environments represent standard protective measures. Studies with related compounds suggest that incorporation into appropriate delivery systems, such as microemulsions or liposomal formulations, can significantly enhance photostability by providing physical protection from light exposure [25].
Autosampler and Processing Stability
For analytical applications, isoorientin demonstrates excellent stability under autosampler conditions, maintaining 98.4-104.9% of original concentration after 24 hours at 4°C following protein precipitation procedures [22]. This stability profile supports its use in high-throughput analytical methods and extended analytical runs without significant degradation concerns.
Stock Solution Stability
Stock solutions of isoorientin in appropriate solvents maintain excellent stability characteristics, with retention rates of 102.9-105.0% for short-term storage at room temperature and similar stability for extended storage at -20°C [22]. This stability profile enables the preparation of stable working solutions for research and analytical applications.